4'-O-(β-Hydroxyethyl)rutoside belongs to a class of compounds known as hydroxyethylrutosides. These are semi-synthetic derivatives of rutin, a naturally occurring flavonoid glycoside found in various plants. While not naturally occurring, 4'-O-(β-Hydroxyethyl)rutoside is often found as a component of standardized mixtures of hydroxyethylrutosides, which are often referred to as O-(β-hydroxyethyl)-rutosides (HR) or by the trade name Venoruton. [, ]
4'-O-(beta-Hydroxyethyl)rutoside, also known as hydroxyethylrutoside, is a semisynthetic derivative of the natural flavonoid rutin. It is primarily used in the treatment of chronic venous insufficiency and related conditions due to its beneficial effects on vascular health. Hydroxyethylrutosides are not typically found in food and are primarily available through dietary supplements or pharmaceutical formulations.
The compound is derived from rutin, which is a glycoside present in various plants, including apples, citrus fruits, and buckwheat. The modification involves substituting hydroxyl groups with beta-hydroxyethyl groups, resulting in enhanced bioactivity and solubility compared to its parent compound .
The synthesis of 4'-O-(beta-Hydroxyethyl)rutoside typically involves the hydroxyethylation of rutin using ethylene oxide or other hydroxyethylating agents under controlled conditions. This process ensures selective addition at the 4' position while maintaining the integrity of the flavonoid structure.
The molecular formula of 4'-O-(beta-Hydroxyethyl)rutoside is , with a molecular weight of approximately 462.43 g/mol. The structure consists of three rings (A, B, and C) characteristic of flavonoids, along with a sugar moiety attached via a glycosidic bond.
4'-O-(beta-Hydroxyethyl)rutoside can participate in various chemical reactions:
The mechanism of action of 4'-O-(beta-Hydroxyethyl)rutoside primarily involves:
4'-O-(beta-Hydroxyethyl)rutoside has several scientific applications:
Research indicates that it may also have applications in treating conditions associated with microangiopathy due to its effects on capillary stability .
Systematic Nomenclature: 4'-O-(β-Hydroxyethyl)rutoside (CAS 13190-92-6) is formally named 5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [6]. This semisynthetic flavonoid is derived from rutin (quercetin-3-O-rutinoside) through selective hydroxyethylation at the 4'-phenolic hydroxyl of the quercetin B-ring. Its molecular formula is C29H34O17, with a molecular weight of 654.58 g/mol [1] [6].
Stereochemical Features: The structure retains the rutinose disaccharide (glucose + rhamnose) at the C3 position of quercetin. The β-hydroxyethyl group (-CH2CH2OH) at C4' introduces a flexible, polar side chain that disrupts molecular planarity, as confirmed by PubChem’s 3D conformational analysis [1] [4]. Key stereocenters include the glucopyranosyl (8 chiral centers) and rhamnopyranosyl (4 chiral centers) moieties, which influence solubility and biological interactions.
Solubility and Partitioning: The compound exhibits high hydrophilicity due to its polyhydroxylated structure and polar β-hydroxyethyl group. Experimental data shows water solubility >50 mg/mL, while its calculated partition coefficient (XLogP3 = -2) indicates negligible lipophilicity [4] [6]. This contrasts sharply with unmodified quercetin (LogP ≈ 1.5), explaining its enhanced bioavailability in aqueous environments.
Thermal and pH Stability: Stability studies reveal decomposition temperatures >200°C. Hydrolytic susceptibility occurs under strong acidic conditions (pH <2), where cleavage of glycosidic bonds generates quercetin aglycone and free hydroxyethyl fragments. Neutral to alkaline conditions (pH 7–9) preserve >90% integrity over 24 hours [4] [6].
Crystalline Behavior: 4'-O-(β-Hydroxyethyl)rutoside forms hydrate crystals with monoclinic symmetry. X-ray diffraction patterns show characteristic peaks at 2θ = 5.8°, 12.3°, and 18.7°, indicating long-range order facilitated by hydrogen bonding between hydroxyethyl groups and water molecules [4].
Property | Value |
---|---|
Molecular Weight | 654.58 g/mol |
Hydrogen Bond Donors | 9 |
Hydrogen Bond Acceptors | 17 |
Rotatable Bonds | 11 |
Topological Polar Surface Area | 267 Ų |
XLogP3 | -2.0 (predicted) |
Water Solubility | >50 mg/mL (experimental) |
NMR Spectroscopy: 1H-NMR (DMSO-d6, 600 MHz) identifies key resonances: δ 7.65 (d, H-2'), 7.54 (s, H-6'), 6.85 (d, H-5'), 6.38 (s, H-8), 5.32 (d, glucose H-1), and 3.72–3.68 (m, -OCH2CH2OH). 13C-NMR confirms the hydroxyethylation site at C4' (δ 149.2) versus C3' (δ 146.1) in unmodified quercetin [6] [8].
Mass Spectrometry: High-resolution ESI-MS shows [M-H]− at m/z 653.1821 (calc. 653.1779 for C29H33O17). Fragmentation includes loss of rhamnose (308 Da), glucose (146 Da), and hydroxyethyl (-45 Da), supporting structural assignment [6].
Chromatographic Separation:
Derivatization of rutin with hydroxyethyl groups significantly alters bioactivity. Mono-substitution at C4' enhances free radical scavenging compared to C7-substituted isomers due to improved electron donation from the B-ring [3] [6]. Di- and tri-substituted derivatives (e.g., 4',7-di-O-(β-hydroxyethyl)rutoside, CAS 13190-91-5) show higher molecular weights and altered pharmacokinetics:
Derivative | Substitution Sites | Molecular Weight (g/mol) | Relative Antioxidant Activity |
---|---|---|---|
Rutin (parent) | None | 610.5 | 1.0 (reference) |
4'-O-(β-Hydroxyethyl)rutoside | C4' | 654.6 | 2.8 |
7-O-(β-Hydroxyethyl)rutoside | C7 | 654.6 | 1.9 |
4',7-Di-O-(β-Hydroxyethyl)rutoside | C4', C7 | 698.6 | 3.5 |
3',4',7-Tri-O-(β-Hydroxyethyl)rutoside | C3', C4', C7 | 742.7 | 2.1 |
Tetra-O-(β-Hydroxyethyl)rutoside | C3',4',5,7 | 786.7 | 1.7 |
Key Findings:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: